2-bromo-2-cyclopentylacetyl chloride
Description
2-Bromo-2-cyclopentylacetyl chloride is an organobromine compound featuring a cyclopentyl group attached to the alpha-carbon of an acyl chloride moiety, with a bromine atom at the same position. This structure confers unique reactivity due to the electron-withdrawing effects of the acyl chloride and the steric bulk of the cyclopentyl group. These analogs highlight the importance of substituent size, halogen type, and ring structure in dictating reactivity and stability.
Properties
CAS No. |
99644-87-8 |
|---|---|
Molecular Formula |
C7H10BrClO |
Molecular Weight |
225.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-bromo-2-cyclopentylacetyl chloride typically involves the reaction of cyclopentylacetic acid with bromine and thionyl chloride . The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Bromo-2-cyclopentylacetyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-bromo-2-cyclopentylacetic acid.
Reduction: It can be reduced to 2-cyclopentylacetyl chloride using reducing agents like lithium aluminum hydride.
Oxidation: Oxidizing agents can convert it to 2-bromo-2-cyclopentylacetic acid.
Common reagents used in these reactions include thionyl chloride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-2-cyclopentylacetyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in the modification of biomolecules, such as peptides and proteins.
Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-bromo-2-cyclopentylacetyl chloride involves its reactivity with nucleophiles, leading to the formation of substituted products. The molecular targets and pathways depend on the specific application and the nature of the nucleophile. For example, in biological systems, it may react with amino groups in proteins, leading to modifications that affect protein function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
- Cyclopentyl vs.
- Aromatic vs. Aliphatic Substituents : 2-Bromo-2-phenylacetyl chloride (CAS 19078-72-9) features an aromatic phenyl group, enabling resonance stabilization of the acyl chloride. In contrast, the cyclopentyl group in 2-bromo-2-cyclopentylacetyl chloride is purely aliphatic, leading to reduced electron delocalization and higher susceptibility to nucleophilic attack .
- Bromine vs. Chlorine : Bromine’s larger atomic size and weaker bond strength compared to chlorine (e.g., in 2-chloro-2-cyclopropylideneacetate) enhance its leaving-group ability, accelerating reactions like nucleophilic acyl substitution .
Physical and Chemical Properties
Notes on Data Limitations
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